(2-Aminothiazol-5-yl)methanol hydrochloride
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Overview
Description
“(2-Aminothiazol-5-yl)methanol hydrochloride” is a chemical compound with the molecular formula C4H7ClN2OS and a molecular weight of 166.623 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, a catalyst-free multicomponent synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives was developed, employing 2-aminothiazole, N′,N′-dimethyl barbituric acid/barbituric acid, and different aldehydes at 80 °C in an aqueous ethanol medium .Molecular Structure Analysis
The molecular structure of “this compound” consists of 4 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Scientific Research Applications
Synthesis of Derivatives
“(2-Aminothiazol-5-yl)methanol hydrochloride” is used in the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives . This process involves a catalyst-free multicomponent synthesis employing 2-aminothiazole, N′,N′-dimethyl barbituric acid/barbituric acid and different aldehydes at 80 °C in an aqueous ethanol medium .
Antioxidant Activity
The synthesized compounds from “this compound” have shown antioxidant activity . In both ABTS and DPPH radical scavenging assays, certain compounds exhibit excellent potency compared to the standard ascorbic acid .
Anti-proliferative Effects
Some of the synthesized compounds have shown good anti-proliferative effects on HepG2 cells . This suggests potential applications in cancer research.
Green Chemistry
The synthesis process of the derivatives from “this compound” aligns with the principles of green chemistry . It includes superior green credential parameters, metal-free multicomponent synthesis, faster reaction times, greater product yields, and simple product purification without column chromatography .
Pharmacological Applications
2-Aminothiazole, a core structure in “this compound”, has extensive biological activity, such as antidiabetic, antitubercular, anticonvulsant, antioxidant, antimicrobial, antiviral, anticancer, anti-inflammatory and antifungal . Therefore, it plays a significant role in pharmacological applications and is also used for the development of drugs to treat various disorders .
Natural Product
2-Aminothiazole is a natural product found in vitamin thiamine (B1) and other natural sources . This makes “this compound” a compound of interest in the study of natural products and their applications.
Mechanism of Action
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been associated with a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Mode of Action
It’s known that 2-aminothiazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some 2-aminothiazole derivatives have shown potent and selective inhibitory activity against human cancerous cell lines .
Biochemical Pathways
This suggests that they may interact with pathways involving reactive oxygen species (ROS), which play a role in various diseases, including cancer, autoimmune, inflammatory, and cardiovascular neurodegenerative diseases .
Pharmacokinetics
The molecular weight of the compound is 166629 , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
Compounds with a similar 2-aminothiazole scaffold have demonstrated antioxidant activity and anti-proliferative effects on HepG2 cells . This suggests that (2-Aminothiazol-5-yl)methanol hydrochloride may have similar effects.
Action Environment
The synthesis of similar 2-aminothiazole derivatives has been successfully performed in an aqueous ethanol medium , suggesting that the compound’s action may be influenced by the solvent environment.
properties
IUPAC Name |
(2-amino-1,3-thiazol-5-yl)methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS.ClH/c5-4-6-1-3(2-7)8-4;/h1,7H,2H2,(H2,5,6);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZZLTDJVMVQIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1640995-62-5 |
Source
|
Record name | 5-Thiazolemethanol, 2-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1640995-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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